molecular formula C33H31N3O9S B10850468 MHL cyclohexylthiosemicarbazone

MHL cyclohexylthiosemicarbazone

Cat. No.: B10850468
M. Wt: 645.7 g/mol
InChI Key: FVWBMJCLBWIYFZ-PONZDJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MHL Cyclohexylthiosemicarbazone is a thiosemicarbazone derivative known for its versatile coordination chemistry and significant biological activities. Thiosemicarbazones are sulfur-containing compounds with nitrogen and sulfur donor atoms, making them excellent ligands for metal coordination.

Preparation Methods

Synthetic Routes and Reaction Conditions: MHL Cyclohexylthiosemicarbazone can be synthesized by reacting cyclohexylamine with thiosemicarbazide in the presence of an aldehyde or ketone. The general reaction involves the condensation of cyclohexylamine with thiosemicarbazide to form the thiosemicarbazone derivative. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often purified using recrystallization or chromatography techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: MHL Cyclohexylthiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

Molecular Formula

C33H31N3O9S

Molecular Weight

645.7 g/mol

IUPAC Name

3-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]-1,9,11,14-tetrahydroxy-7-methoxy-10-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid

InChI

InChI=1S/C33H31N3O9S/c1-13-19(37)11-18-23(26(13)38)30(42)25-24(27(18)39)29(41)22-17(31(25)45-2)9-8-14-10-15(21(32(43)44)28(40)20(14)22)12-34-36-33(46)35-16-6-4-3-5-7-16/h10-12,16,37-38,40-41H,3-9H2,1-2H3,(H,43,44)(H2,35,36,46)/b34-12+

InChI Key

FVWBMJCLBWIYFZ-PONZDJLKSA-N

Isomeric SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=C(C4=C(C5=C(C(=C(C=C5CC4)/C=N/NC(=S)NC6CCCCC6)C(=O)O)O)C(=C3C2=O)O)OC)O

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=C(C4=C(C5=C(C(=C(C=C5CC4)C=NNC(=S)NC6CCCCC6)C(=O)O)O)C(=C3C2=O)O)OC)O

Origin of Product

United States

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